N-[1-[1-(3,4-difluorophenyl)ethyl]piperidin-4-yl]cyclopropanecarboxamide
Description
N-[1-[1-(3,4-difluorophenyl)ethyl]piperidin-4-yl]cyclopropanecarboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a cyclopropanecarboxamide group attached to a piperidine ring, which is further substituted with a 3,4-difluorophenyl group and an ethyl group. The unique structural features of this compound make it of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Properties
IUPAC Name |
N-[1-[1-(3,4-difluorophenyl)ethyl]piperidin-4-yl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22F2N2O/c1-11(13-4-5-15(18)16(19)10-13)21-8-6-14(7-9-21)20-17(22)12-2-3-12/h4-5,10-12,14H,2-3,6-9H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPCUZGXAIKSIGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)F)F)N2CCC(CC2)NC(=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22F2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-[1-(3,4-difluorophenyl)ethyl]piperidin-4-yl]cyclopropanecarboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction of appropriate precursors, such as 1,5-diaminopentane.
Introduction of the 3,4-Difluorophenyl Group: The 3,4-difluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using 3,4-difluorobenzene and a suitable nucleophile.
Attachment of the Cyclopropanecarboxamide Group: The cyclopropanecarboxamide group can be attached through an amide coupling reaction using cyclopropanecarboxylic acid and a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[1-[1-(3,4-difluorophenyl)ethyl]piperidin-4-yl]cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring or the phenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[1-[1-(3,4-difluorophenyl)ethyl]piperidin-4-yl]cyclopropanecarboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including its activity as a receptor agonist or antagonist.
Pharmacology: It is used in pharmacological studies to understand its effects on various biological pathways and receptors.
Chemical Biology: The compound serves as a tool to probe biological systems and investigate the role of specific molecular targets.
Industrial Applications:
Mechanism of Action
The mechanism of action of N-[1-[1-(3,4-difluorophenyl)ethyl]piperidin-4-yl]cyclopropanecarboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific context of its use in research or therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- N-[1-[1-(3,4-difluorophenyl)ethyl]piperidin-4-yl]acetamide
- N-[1-[1-(3,4-difluorophenyl)ethyl]piperidin-4-yl]propionamide
- N-[1-[1-(3,4-difluorophenyl)ethyl]piperidin-4-yl]butyramide
Uniqueness
N-[1-[1-(3,4-difluorophenyl)ethyl]piperidin-4-yl]cyclopropanecarboxamide is unique due to the presence of the cyclopropanecarboxamide group, which imparts distinct steric and electronic properties compared to other similar compounds. This uniqueness can influence its binding affinity, selectivity, and overall biological activity, making it a valuable compound for specific research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
